molecular formula C8H15NO2 B13192754 3-(3-Hydroxybutyl)pyrrolidin-2-one

3-(3-Hydroxybutyl)pyrrolidin-2-one

Cat. No.: B13192754
M. Wt: 157.21 g/mol
InChI Key: VHBFEGHNPBKOQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxybutyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxybutyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Hydroxybutyl)pyrrolidin-2-one include other pyrrolidinone derivatives such as:

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolizines
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxybutyl group enhances its reactivity and potential for functionalization, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(3-hydroxybutyl)pyrrolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-6(10)2-3-7-4-5-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11)

InChI Key

VHBFEGHNPBKOQC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCNC1=O)O

Origin of Product

United States

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